2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
Description
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Properties
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-3-4-14(25-2)15(7-11)27(23,24)22-9-12(10-22)17-20-16(21-26-17)13-8-18-5-6-19-13/h3-8,12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZQBRGLSVBTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a novel pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H17N5O3S
- Molecular Weight : 349.39 g/mol
- IUPAC Name : this compound
This compound features a pyrazine core substituted with an oxadiazole and an azetidine moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involved the inhibition of cyclin-dependent kinase 9 (CDK9), leading to reduced cell proliferation and induced apoptosis .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of related pyrazine compounds, it was found that compounds with structural similarities to this compound exhibited IC50 values ranging from 6.66 µM to 25 µM across different cell lines. This suggests a promising avenue for further exploration of the specific compound's efficacy .
The proposed mechanism by which pyrazine derivatives exert their anticancer effects includes:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death (e.g., Bcl2 and Bax) .
- Cell Cycle Arrest : Evidence suggests that treatment with related pyrazines leads to G0/G1 phase arrest in the cell cycle, indicating a halt in cellular proliferation .
Immunomodulatory Effects
In addition to anticancer properties, preliminary data suggest that derivatives of this compound may also exhibit immunomodulatory effects. Compounds similar in structure have been investigated for their ability to inhibit specific immune pathways, potentially offering therapeutic benefits in autoimmune diseases .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF7 (Breast Cancer) | 6.66 µM | Apoptosis induction |
| Cytotoxicity | HCT116 (Colorectal Cancer) | 25 µM | Cell cycle arrest |
| Immunomodulation | Autoimmune models | TBD | Inhibition of immune pathways |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include the formation of the oxadiazole and pyrazine moieties through well-established organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Key Steps in Synthesis:
- Formation of Oxadiazole Ring : The oxadiazole ring is synthesized using hydrazine derivatives and appropriate carboxylic acids or anhydrides.
- Introduction of Pyrazine Moiety : The pyrazine ring is formed through cyclization reactions involving 2-amino pyridine derivatives.
- Final Coupling : The final product is obtained by coupling the azetidine sulfonamide with the oxadiazole-pyrazine framework.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring oxadiazole and pyrazine structures. The synthesized compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties against various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 8 |
| HCT116 | 15 | 12 |
| HepG2 | 20 | 18 |
Central Nervous System Disorders
Given its structural similarities to known psychoactive compounds, there is potential for this compound to be explored for therapeutic applications in treating central nervous system disorders such as anxiety and depression.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazines often exhibit anti-inflammatory properties. Therefore, this compound could be a candidate for further studies aimed at developing new anti-inflammatory drugs.
Drug Design and Development
The unique structural features of this compound make it a valuable candidate in drug design. Its ability to interact with various biological targets can be explored through computational docking studies, which can provide insights into its binding affinities and mechanisms of action.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key steps include:
- Formation of the oxadiazole ring via condensation of amidoximes with activated carbonyl groups under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonylation of the azetidine ring using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the benzenesulfonyl moiety .
- Final coupling of the oxadiazole and pyrazine units via nucleophilic substitution or metal-catalyzed cross-coupling .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and ring connectivity .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- HPLC-PDA: For purity assessment (>95% purity threshold) and detection of byproducts .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Solubility: Test in DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability: Conduct time-course studies via LC-MS to monitor degradation under physiological conditions (37°C, 5% CO₂) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-azetidine coupling step?
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes and improves yield by 20–30% .
- Catalyst screening: Use Pd(PPh₃)₄ or CuI for cross-coupling reactions; optimize equivalents of base (e.g., K₂CO₃) to minimize side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. How should researchers resolve contradictions in biological activity data across different cell lines?
- Dose-response profiling: Generate IC₅₀ curves in at least three independent assays to account for variability .
- Off-target screening: Use kinase or GPCR panels to identify non-specific interactions influencing results .
- Metabolic stability assays: Compare hepatic microsomal degradation rates to rule out metabolite interference .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole moiety?
- Bioisosteric replacement: Substitute oxadiazole with 1,2,4-triazole or thiadiazole to modulate electron density and binding affinity .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to enhance metabolic stability .
- Co-crystallization studies: Use X-ray crystallography (e.g., SHELX-refined structures) to map interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
